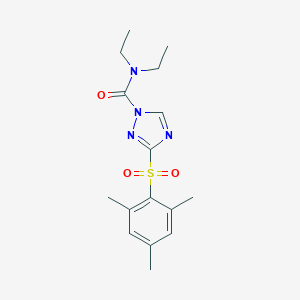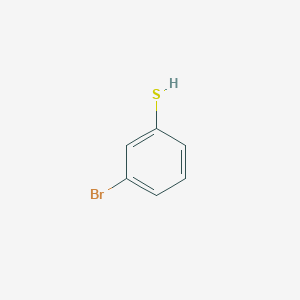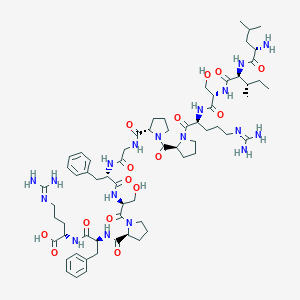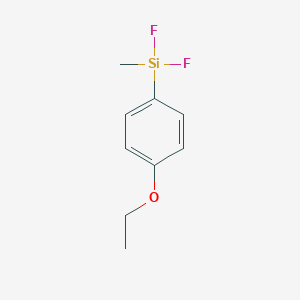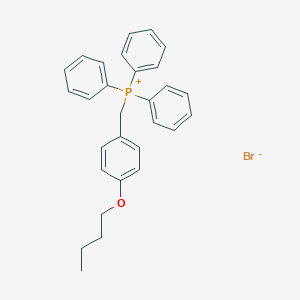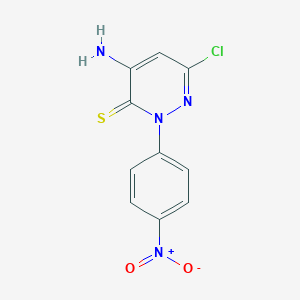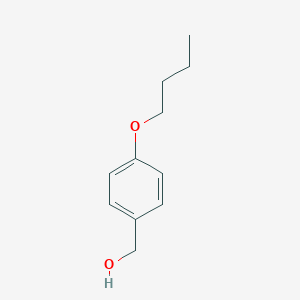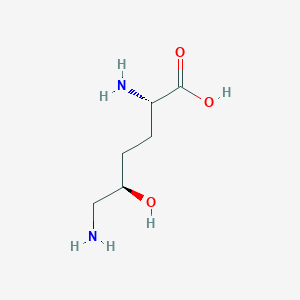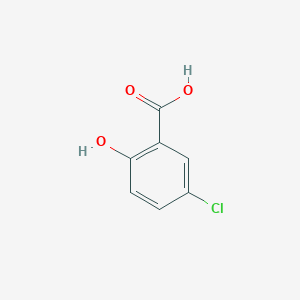
5-氯水杨酸
描述
5-氯水杨酸,也称为5-氯-2-羟基苯甲酸,是水杨酸的氯取代衍生物。它是一种单羟基苯甲酸,其中位置5上的氢被氯取代。 该化合物因其药学重要性和在各种科学研究应用中的作用而闻名 .
科学研究应用
5-氯水杨酸在科学研究中具有广泛的应用:
作用机制
5-氯水杨酸的作用机制涉及抑制环氧合酶酶(COX-1 和 COX-2),环氧合酶酶负责将花生四烯酸转化为前列腺素和血栓烷。 这种抑制导致炎症和疼痛的减少 . 此外,该化合物表现出激发态分子内质子转移 (ESIPT) 反应,这在光物理研究中具有重要意义 .
类似化合物:
水杨酸: 5-氯水杨酸的母体化合物,以其在痤疮治疗和抗炎剂中的作用而闻名。
4-氯水杨酸: 另一个氯取代衍生物,具有类似的性质,但由于氯原子的位置不同而具有不同的反应性。
2-羟基苯甲酸:
独特性: 5-氯水杨酸因其独特的取代模式而具有独特性,这赋予其独特的化学和生物学特性。 位置 5 处氯原子的存在增强了其反应性,使其在各种应用中成为一种有价值的化合物 .
生化分析
Biochemical Properties
It plays a role in biochemical reactions, particularly in the context of its inhibitory activity on these enzymes .
Cellular Effects
In cellular processes, 5-Chlorosalicylic acid has been found to have significant effects. For instance, it has been reported to induce rapid inhibition of mitochondrial electron transport and oxidative phosphorylation in tobacco cells . Furthermore, it has been found to deplete total cellular ATP levels .
Molecular Mechanism
The molecular mechanism of 5-Chlorosalicylic acid involves its ability to exert effects at the molecular level. Additionally, it exhibits an Excited-State Intramolecular Proton Transfer (ESIPT) reaction, generating a phototautomer .
准备方法
合成路线和反应条件: 5-氯水杨酸可以通过多种方法合成:
瑞默-蒂曼合成: 该方法涉及在密闭管中,将对氯苯酚与碱性氢氧化钾和四氯化碳在 140°C 下反应 5-6 小时.
科尔贝合成: 该方法使用对氯苯酚钠和二氧化碳,但其收率相对较低.
工业生产方法: 一种改进的工业方法包括将水杨酸添加到有机溶剂中,加热至 80-130°C,然后将氯气通过溶液。 然后冷却反应混合物并过滤,得到高纯度的 5-氯水杨酸 .
反应类型:
取代反应: 5-氯水杨酸可以进行取代反应,其中氯原子被其他官能团取代。
氧化和还原: 该化合物可以参与氧化和还原反应,尽管与取代反应相比,这些反应不太常见。
常见试剂和条件:
取代反应: 常见的试剂包括在碱性条件下亲核试剂,例如胺或硫醇。
氧化: 可以使用强氧化剂,例如高锰酸钾。
还原: 可以使用还原剂,例如氢化铝锂。
主要产物:
取代产物: 根据所用亲核试剂的不同,可以形成各种 5-氯水杨酸的取代衍生物。
氧化产物: 氧化会导致羧酸或醌的形成。
还原产物: 还原可以产生醇或该化合物的其他还原形式。
相似化合物的比较
Salicylic Acid: The parent compound of 5-chlorosalicylic acid, known for its use in acne treatment and as an anti-inflammatory agent.
4-Chlorosalicylic Acid: Another chlorine-substituted derivative with similar properties but different reactivity due to the position of the chlorine atom.
2-Hydroxybenzoic Acid:
Uniqueness: 5-Chlorosalicylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at position 5 enhances its reactivity and makes it a valuable compound in various applications .
属性
IUPAC Name |
5-chloro-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBASRXWGAGQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059806 | |
| Record name | Benzoic acid, 5-chloro-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321-14-2 | |
| Record name | 5-Chlorosalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chlorosalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-CHLOROSALICYLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30111 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 5-chloro-2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 5-chloro-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chlorosalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLOROSALICYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2YFG68VCZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary pharmacological activities of 5-chlorosalicylic acid?
A1: 5-Chlorosalicylic acid exhibits anti-inflammatory, analgesic, and antipyretic properties. [, , , ] It is a metabolite of several drugs, including meseclazone and seclazone, and is thought to contribute significantly to their pharmacological effects. [, , , , ]
Q2: How does 5-chlorosalicylic acid exert its anti-inflammatory effects?
A2: While its exact mechanism of action is not fully elucidated, 5-chlorosalicylic acid, similar to other non-steroidal anti-inflammatory drugs, may act by inhibiting prostaglandin synthesis. [, , ] Research suggests it inhibits platelet aggregation induced by collagen and adenosine diphosphate (ADP), further contributing to its anti-inflammatory action. []
Q3: Does 5-chlorosalicylic acid have a longer half-life in humans compared to rats and dogs?
A4: Yes, studies show the half-life of 5-chlorosalicylic acid in humans is approximately 33 hours, which is longer than the observed half-lives of around 18 hours in rats and 12 hours in beagle hounds. []
Q4: What is the molecular formula and weight of 5-chlorosalicylic acid?
A5: The molecular formula of 5-chlorosalicylic acid is C7H5ClO3, and its molecular weight is 172.57 g/mol. []
Q5: What spectroscopic techniques have been employed to characterize the structure of 5-chlorosalicylic acid?
A6: Several techniques, including UV spectroscopy, IR spectroscopy, and NMR spectroscopy, have been used to confirm the structure of 5-chlorosalicylic acid. [, , ] These methods provide information about the functional groups and their arrangement within the molecule.
Q6: How does the presence of the chlorine atom at the 5th position influence the properties of 5-chlorosalicylic acid compared to salicylic acid?
A7: The chlorine atom, being electron-withdrawing, influences the electronic distribution within the molecule, impacting properties like acidity, reactivity, and intermolecular interactions. [, ] Studies demonstrate that the chlorine substitution can affect the excited-state intramolecular proton transfer (ESIPT) process, making it less favorable in 5-chlorosalicylic acid compared to salicylic acid. []
Q7: How do different solvents affect the stability and properties of 5-chlorosalicylic acid complexes?
A8: Research using various solvent systems, including water, methanol, acetonitrile, and propanol-water mixtures, has been conducted to evaluate the stability and characteristics of 5-chlorosalicylic acid and its metal complexes. [, , ] The choice of solvent can influence complex formation, stability constants, and spectroscopic properties.
Q8: How does 5-chlorosalicylic acid interact with metal ions to form complexes?
A9: 5-Chlorosalicylic acid acts as a bidentate ligand, coordinating to metal ions like Cr(III), Fe(III), Fe(II), Ni(II), Cu(II), Pb(II), and Zn(II) through its carboxylate and hydroxyl groups. [, , ] This interaction forms stable metal complexes with diverse structural motifs and potential applications. [, , ]
Q9: Does the structure of the ion-exchange fiber influence the binding and release of 5-chlorosalicylic acid?
A10: Yes, the framework and ion-exchange groups present in the fiber significantly impact the binding and release characteristics of 5-chlorosalicylic acid. [] Studies show that stronger binding occurs with weak base (vinylpyridine) anion-exchange fibers, indicating a role for both electrostatic and hydrophobic interactions in the binding process. [] The release of 5-chlorosalicylic acid is also affected by the fiber structure and the concentration of the extracting electrolyte. []
Q10: What is the effect of chitosan and 5-chlorosalicylic acid on the total phenolic content of grapes and wine?
A11: Research has shown that while 5-chlorosalicylic acid, alone or in combination with chitosan, did not significantly impact the total phenolic content of grapes, it led to a reduction in the extraction of total phenolics into wine during vinification. [] This reduction was associated with a decrease in wine quality index, suggesting a potential negative impact on wine quality. []
Q11: Can 5-chlorosalicylic acid induce resistance in plants against fungal diseases?
A12: Yes, studies have shown that 5-chlorosalicylic acid can elicit defense responses in various plants, such as grapes and cucumbers, leading to enhanced resistance against fungal pathogens like Botrytis cinerea and Colletotrichum lagenarium. [, ] The induced resistance is associated with a primed state in the plant, leading to a faster and stronger defense response upon pathogen attack. [, ]
Q12: How effective is 5-chlorosalicylic acid in suppressing Botrytis bunch rot in Chardonnay grapevines?
A13: Field trials demonstrated that applications of 5-chlorosalicylic acid, alone or in combination with the fungal antagonist Ulocladium oudemansii, significantly reduced Botrytis bunch rot severity in Chardonnay grapes. [] The combination treatment provided more effective control compared to either agent alone, highlighting the potential of integrated approaches for disease management. []
Q13: Can 5-chlorosalicylic acid be used to induce systemic acquired resistance (SAR) in tomato plants against root-knot nematodes?
A14: Yes, research indicates that pretreatment of tomato plants with 5-chlorosalicylic acid can induce resistance against the root-knot nematode Meloidogyne incognita. [] This induced resistance is associated with a reduction in nematode galls, egg masses, and egg numbers, suggesting a systemic defense response in the plant. []
Q14: What is known about the toxicity of 5-chlorosalicylic acid?
A15: While 5-chlorosalicylic acid exhibits pharmacological activities, it's important to note that at high doses, it can be ulcerogenic in rats. [] Furthermore, its LD50 in non-fasted rats is significantly lower than that of its prodrug meseclazone, suggesting a higher potential for toxicity. []
Q15: Does the presence of 5-chlorosalicylic acid and its degradation products in water pose ecological risks?
A16: A study investigating the presence of niclosamide (which degrades to 5-chlorosalicylic acid) and its degradation products in Wucheng waters within the Poyang Lake Basin in China revealed the presence of 5-chlorosalicylic acid at concentrations ranging from 0.000 to 0.019 μg/L. [] While these levels were relatively low, ecological risk assessment using mixed risk quotient (MRQ) calculations indicated a moderate risk to sensitive aquatic organisms, including algae, invertebrates, and fish. [] This finding highlights the importance of monitoring the environmental fate and potential ecological impact of 5-chlorosalicylic acid.
Q16: What analytical methods are used to detect and quantify 5-chlorosalicylic acid in various matrices?
A17: Several analytical techniques are employed for the detection and quantification of 5-chlorosalicylic acid. These include high-performance liquid chromatography (HPLC) [, ], often coupled with UV/visible detection [, ] or mass spectrometry (MS) [], and liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS). [] The choice of method depends on the matrix, required sensitivity, and the presence of other compounds that might interfere with the analysis.
Q17: How does the formulation of 5-chlorosalicylic acid affect its bioavailability and efficacy?
A17: Although specific formulation details for 5-chlorosalicylic acid are not extensively discussed in the provided research, it's important to note that formulation plays a crucial role in drug delivery and can significantly influence bioavailability and therapeutic efficacy. Factors such as particle size, solubility, stability, and release kinetics can be modulated through various formulation strategies to optimize drug performance.
Q18: How is 5-chlorosalicylic acid metabolized in the body?
A19: Following absorption, 5-chlorosalicylic acid is primarily metabolized through conjugation reactions, such as glucuronidation and glycine conjugation. [] These metabolic pathways convert 5-chlorosalicylic acid into more water-soluble metabolites, which are then readily excreted from the body, mainly through urine. []
Q19: What is the historical context of 5-chlorosalicylic acid in pharmaceutical research?
A20: 5-Chlorosalicylic acid has a history of investigation dating back several decades, particularly in the context of its use as a metabolite of various pharmaceutical compounds, including meseclazone and seclazone. [, , , , ] Early studies focused on its pharmacological activities, primarily its anti-inflammatory, analgesic, and antipyretic properties. [, , , ] Over the years, research has expanded to explore its interactions with biological systems, including its metabolism, toxicity, and potential environmental impact. [, ]
Q20: Are there alternative compounds with similar activities to 5-chlorosalicylic acid?
A21: Yes, there are several other compounds, including other salicylate derivatives like acetylsalicylic acid (aspirin) and non-salicylate NSAIDs like phenylbutazone and indomethacin, which possess comparable anti-inflammatory, analgesic, and antipyretic properties. [] The choice of therapeutic agent often depends on factors such as efficacy, safety profile, patient tolerance, and cost.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


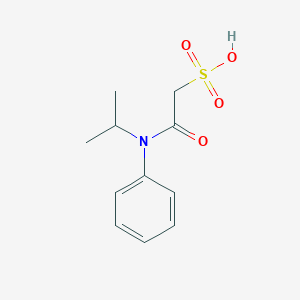

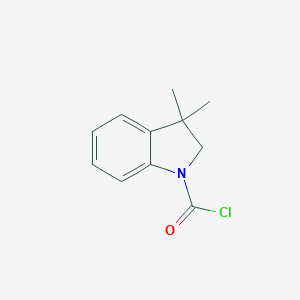
![(6R,7S)-7-(Benzoylamino)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B44563.png)
